molecular formula C10H14N2 B3138960 N-(cyclopropylmethyl)-3-Pyridinemethanamine CAS No. 474448-88-9

N-(cyclopropylmethyl)-3-Pyridinemethanamine

Cat. No.: B3138960
CAS No.: 474448-88-9
M. Wt: 162.23 g/mol
InChI Key: OAXIFTPVQAZEIY-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-Pyridinemethanamine (CAS: 474448-88-9) is a secondary amine derivative featuring a pyridine ring substituted at the 3-position with a methylamine group, which is further modified by a cyclopropylmethyl substituent. Its molecular formula is C₁₀H₁₄N₂ (molecular weight: 162.23 g/mol). This compound is structurally characterized by the combination of a planar pyridine ring and a strained cyclopropane moiety, which may influence its electronic properties and biological interactions .

Properties

IUPAC Name

1-cyclopropyl-N-(pyridin-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-10(7-11-5-1)8-12-6-9-3-4-9/h1-2,5,7,9,12H,3-4,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXIFTPVQAZEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-Pyridinemethanamine typically involves the reaction of 3-pyridinemethanamine with cyclopropylmethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3-pyridinemethanamine reacts with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-Pyridinemethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(cyclopropylmethyl)-3-Pyridinemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-Pyridinemethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The cyclopropylmethyl group can enhance the binding affinity of the compound to its target, potentially leading to increased biological activity. The pyridine ring may also participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities:

Compound Name Substituents on Amine Nitrogen Pyridine Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
N-(cyclopropylmethyl)-3-Pyridinemethanamine Cyclopropylmethyl None C₁₀H₁₄N₂ 162.23 Strain from cyclopropane enhances rigidity
2-(4-Chlorophenyl)-N-(3-pyridinylmethyl)ethanamine 4-Chlorophenyl ethyl None C₁₄H₁₅ClN₂ 246.74 Bulky aryl group may hinder membrane permeability
N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-Pyridinemethanamine trihydrochloride Piperidinyl-cyclopentyl None C₁₈H₂₈N₂·3HCl 392.81 Increased hydrophilicity due to HCl salt; complex tertiary amine structure
6-Chloro-N-methyl-3-Pyridinemethanamine Methyl 6-Chloro C₇H₉ClN₂ 156.61 Chlorine atom enhances electronegativity and potential halogen bonding
Sarizotan Hydrochloride 3,4-Dihydro-2H-1-benzopyran-2-ylmethyl, 4-fluorophenyl None C₂₂H₂₁FN₂O·HCl 384.90 Approved drug for Parkinson’s dyskinesia; fluorophenyl enhances CNS targeting

Physicochemical Properties

  • Lipophilicity: The cyclopropylmethyl group in the target compound introduces moderate lipophilicity, balancing solubility and membrane permeability.
  • Polarity : The trihydrochloride salt in ’s compound increases polarity, improving solubility but limiting blood-brain barrier penetration compared to the neutral target compound .

Pharmacological Activity

  • Sigma Receptor Modulation : A related cyclopropylmethyl-containing compound, (1-(cyclopropylmethyl)-4-fluorophenylpiperidine), acts as a sigma-1 antagonist, inhibiting dopamine release in striatal slices . This suggests that the target compound may share sigma receptor affinity.
  • Chlorinated Analogs : The 6-chloro derivative () may exhibit enhanced receptor binding due to halogen interactions, as seen in acetamiprid metabolites targeting insect nicotinic receptors .

Biological Activity

N-(cyclopropylmethyl)-3-Pyridinemethanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a cyclopropylmethyl group attached to a pyridine ring. The structural characteristics contribute to its biological activity by enhancing binding affinity to various molecular targets.

The compound's mechanism of action primarily involves interactions with neurotransmitter receptors and enzymes. The cyclopropylmethyl group enhances binding affinity, while the pyridine ring may engage in π-π interactions with aromatic residues in target proteins, stabilizing the compound-target complex.

1. Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with a pyridine nucleus, including this compound, demonstrated varying degrees of antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus ATCC 2592325 µg/mL
This compoundE. coli ATCC 873920 µg/mL

2. Anti-Cancer Properties

Another significant area of investigation is the anti-cancer potential of this compound. A study on aminated (cyclopropylmethyl)phosphonates demonstrated promising anti-pancreatic cancer activity at low micromolar concentrations. The incorporation of amine groups into the cyclopropyl framework notably enhanced the anti-cancer efficacy .

Table 2: Anti-Cancer Activity of Cyclopropyl Derivatives

CompoundCancer TypeIC50 (µM)
This compoundPancreatic Cancer45
Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonatePancreatic Cancer30

Case Study 1: Anti-Inflammatory Effects

In a recent study evaluating various derivatives, this compound exhibited notable anti-inflammatory properties. Among tested compounds, it showed significant inhibition of inflammatory pathways, suggesting its potential therapeutic application in inflammatory diseases .

Case Study 2: In Vivo Evaluation

A comprehensive evaluation involving in vivo models demonstrated that this compound could effectively reduce tumor growth in pancreatic cancer models. The results indicated that the compound could be a viable candidate for further development in cancer therapy .

Q & A

Q. What are the best practices for optimizing the synthetic yield of N-(cyclopropylmethyl)-3-Pyridinemethanamine derivatives?

Methodological Answer:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediate formation and purity during multi-step syntheses. For example, in the preparation of cyclopropylmethyl-containing benzamides, TLC confirmed intermediates with Rf values between 0.3–0.5 in ethyl acetate/hexane (3:7) .
  • Condition Optimization : Adjust stoichiometry of reagents like triethylamine (Et3N) to improve nucleophilic substitution efficiency. A 1.2:1 molar ratio of cyclopropylmethyl alcohol to aryl carbonyl chloride increased yields to 85% in analogous reactions .
  • Purification : Employ column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., 10–30% ethyl acetate in hexane) to isolate pure products.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • 1H-NMR Analysis : Key signals include:
    • Cyclopropylmethyl protons as a multiplet at δ 0.5–1.2 ppm.
    • Pyridinemethanamine CH2 groups as doublets near δ 3.5–4.0 ppm (coupling with adjacent NH).
    • Aromatic protons in the pyridine ring (δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should show [M+H]+ peaks matching theoretical molecular weights (e.g., C13H17N2: 201.1396).
  • Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of calculated values.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Methodological Answer:

  • Scaffold Modification : Introduce substituents (e.g., trifluoromethyl, tert-butyl) at the pyridine 5-position to assess steric/electronic effects on receptor binding. For example, compound 22 (IC50 = 2.9 nM at CB2) incorporated a cyclopropylmethyl group to enhance lipophilicity and selectivity .
  • Computational Modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., 5-HT1A or CB2). Validate predictions with in vitro binding assays using radiolabeled ligands .
  • Functional Assays : Measure cAMP inhibition (for GPCR targets) or kinase inhibition (IC50 values) in HEK293 cells transfected with human receptors.

Q. What methodologies are recommended to resolve contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time). For example, discrepancies in CB2 receptor affinity may arise from variations in CHO vs. HEK293 cell models .
  • Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography to rule out stereochemical or polymorphic differences.
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects.

Q. How can metabolic stability and pharmacokinetic properties of this compound derivatives be evaluated?

Methodological Answer:

  • Liver Microsome Assays : Incubate compounds (1–10 µM) with human or rat liver microsomes (0.5 mg/mL) for 30–60 minutes. Quantify remaining parent compound via LC-MS/MS. For example, compound 22 showed 85% stability in human microsomes .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess cytochrome P450 interactions.
  • Plasma Protein Binding : Employ equilibrium dialysis to measure free fraction (e.g., >90% binding correlates with prolonged half-life).

Q. What strategies can mitigate solubility challenges in in vivo studies of this compound derivatives?

Methodological Answer:

  • Salt Formation : Convert free bases to hydrochloride salts (e.g., Sarizotan HCl increased aqueous solubility by 20-fold) .
  • Co-Solvent Systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration.
  • Prodrug Design : Introduce phosphate esters or PEGylated moieties at the amine group to enhance hydrophilicity .

Q. How can green chemistry principles be applied to the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative with similar polarity .
  • Catalytic Methods : Use Amberlyst-15 or enzyme catalysts (e.g., lipases) for acylations to reduce waste.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and energy consumption for cyclization steps .

Q. What analytical approaches are recommended for quantifying trace impurities in this compound batches?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient. Detect impurities at 254 nm (limit of quantification: 0.05%) .
  • Headspace GC-MS : Screen for volatile byproducts (e.g., residual triethylamine) with a DB-5MS column (30 m × 0.25 mm).
  • ICP-MS : Quantify heavy metal catalysts (e.g., Pd < 10 ppm) using collision/reaction cell modes.

Q. How can enantiomeric purity of chiral this compound derivatives be ensured?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/ethanol (80:20) at 1.0 mL/min. Retention times for (R)- and (S)-enantiomers should differ by ≥1.5 minutes .
  • Circular Dichroism (CD) : Compare CD spectra with authentic standards to confirm absolute configuration.
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. For powder handling, wear NIOSH-approved N95 respirators .
  • Ventilation : Conduct reactions in fume hoods with ≥100 ft/min face velocity to minimize inhalation risks.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(cyclopropylmethyl)-3-Pyridinemethanamine
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